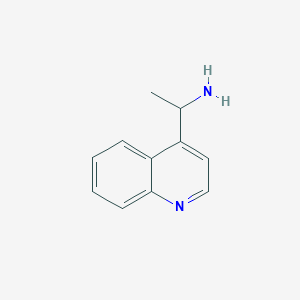

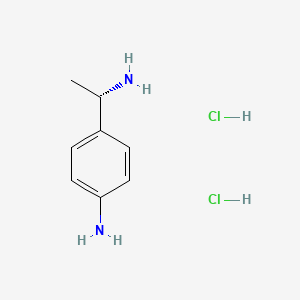

1-Quinolin-4-yl-ethylamine

Descripción general

Descripción

1-Quinolin-4-yl-ethylamine is a compound that falls under the category of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

This compound is typically synthesized by reducing 4-chloroquinoline with sodium borohydride followed by alkylation with ethylene bromide. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . So far, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . An example of these compounds are the 4-quinolinones, considered to be very useful building blocks, since they can adapt their molecular structures with different ligands for applications in various fields such as pharmacy, medicine, physics, and engineering .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-Quinolin-4-yl-ethylamine, as a chemical entity, finds applications in various synthetic pathways to create compounds with potential biological activities. For instance, the synthesis of novel quinazolines and quinolines involves the construction of the pyrimidine ring from precursors derived from ethylamine, showcasing the versatility of quinoline derivatives in medicinal chemistry (Assy & Hataba, 1998).

Biological Activities

Quinoline derivatives exhibit a wide range of biological effects, including antibacterial, antifungal, and anticancer activities. For example, pyrazolo[3,4-d]pyrimidine derivatives, synthesized from quinoline compounds, have been explored for their potential antimicrobial properties, indicating the significance of quinoline frameworks in developing new therapeutic agents (Holla et al., 2006). Furthermore, quinoline-based compounds have been synthesized and tested for their antitumor properties, suggesting their role as promising candidates for anticancer drug development (Huang et al., 2013).

Antiparasitic Applications

Quinoline derivatives have also been explored for their antiparasitic activities. Novel hybrid molecules derived from antiparasitic precursors have shown potent activities against pathogens like Entamoeba histolytica and Giardia intestinalis, highlighting the potential of quinoline derivatives in treating parasitic infections (Saadeh et al., 2009).

Catalysis and Material Science

In material science and catalysis, quinoline derivatives are utilized for their unique properties. For example, pincer-functionalized quinoline ruthenium catalysts have been prepared for applications in ketone reduction, demonstrating the utility of quinoline derivatives in catalytic processes (Facchetti et al., 2016).

Corrosion Inhibition

Quinoline compounds, due to their molecular structure, have been investigated as corrosion inhibitors, offering protection for metals like steel in aggressive environments. Studies on quinazolinone derivatives have shown their effectiveness in inhibiting the corrosion of materials, suggesting the application of quinoline derivatives in industrial processes to enhance material longevity (Zhang et al., 2016).

Mecanismo De Acción

Target of Action

Quinoline derivatives have been widely studied for their diverse biological activities, suggesting that they interact with multiple targets .

Mode of Action

Quinoline-based compounds are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .

Result of Action

One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, is found to be active with an inhibition concentration value of (ic 50) 294 μM . This suggests that quinoline derivatives can have significant effects at the molecular and cellular levels.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

Propiedades

IUPAC Name |

1-quinolin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPFJPRJGSDGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B3119731.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)

![3-(4-Bromo-3-[1,3]dioxolan-2-YL-benzyl)-2-butyl-1,3-diaza-spiro[4.4]non-1-EN-4-one](/img/structure/B3119794.png)

![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)

![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)